N'-benzyl-N-(3-acetamidophenyl)ethanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-benzyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSFJUOIFHJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetamidophenyl)-N-benzyloxamide typically involves the reaction of 3-acetamidobenzoic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for N’-(3-acetamidophenyl)-N-benzyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanediamide core and acetamido group are susceptible to hydrolysis under varying conditions:
Substitution Reactions
The benzyl and aromatic groups participate in nucleophilic/electrophilic substitutions:
Condensation Reactions
The amide nitrogens and acetamido group enable condensation with carbonyl compounds:
Redox Reactions
Controlled oxidation/reduction modifies functional groups:
| Reaction Type | Reagents/Conditions | Products | Selectivity Notes | References |
|---|---|---|---|---|
| Amide Reduction | LiAlH4, dry THF, 0°C → reflux | N-Benzyl-N’-(3-acetamidophenyl)ethylenediamine | Complete reduction to secondary amine; acetamido group intact | |
| Benzyl Oxidation | KMnO4, H2O, 80°C | Benzoic acid derivative | Over-oxidation risk; requires careful stoichiometric control |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO2 and NH3 (TGA-DSC data extrapolated from).
-
Photolytic Cleavage : UV light (254 nm) induces homolytic N–C bond cleavage, generating benzyl and 3-acetamidophenyl radicals (EPR studies of analogous compounds ).
Key Challenges in Reactivity
-
Steric Hindrance : Bulky benzyl and 3-acetamidophenyl groups limit accessibility to the ethanediamide core.
-
Competitive Pathways : Acetamido hydrolysis often precedes ethanediamide cleavage under acidic conditions.
-
Solubility Constraints : Limited solubility in polar aprotic solvents necessitates DMF/DMSO for many reactions.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-acetamidophenyl)-N-benzyloxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, N’-(3-acetamidophenyl)-N-benzyloxamide is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N’-(3-acetamidophenyl)-N-benzyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the benzyloxamide moiety can engage in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
- Core Structure: Monoamide (acetamide) with a nitro-substituted phenyl ring.
- Key Differences: The nitro group (electron-withdrawing) in N-(3-nitrophenyl)acetamide contrasts with the acetamido group (electron-donating) in the target compound, affecting electronic properties and reactivity.
b. Substituted Amino Alcohol Sulfamides
- Core Structure : Sulfamide derivatives (e.g., N’-benzyl-N-(2-hydroxyethyl)-proline sulfamide).
- Key Differences :
- Sulfamides contain a sulfonamide group (–SO₂–NH–) instead of a diamide, increasing polarity and hydrogen-bonding capacity.
- The benzyl substituent is common, but the hydroxyethyl group in sulfamides introduces hydrophilicity absent in the target compound.
c. Cyclo[DLLA-Lys(Z)] and Morpholine-2,5-Diones
- Core Structure : Cyclic esters with amide functionalities.
- Key Differences: Cyclization in morpholine-diones introduces rigidity, whereas the ethanediamide backbone is linear and flexible. Synthesis challenges (e.g., transesterification in cyclo[DLLA-Asp(OBzl)]) highlight the stability advantages of non-cyclic diamides like the target compound.
d. Benzathine Benzylpenicillin
- Core Structure : Dibenzylethylenediamine salt of penicillin.
- Key Differences :
- The ethylenediamine moiety in benzathine benzylpenicillin is cationic, whereas the ethanediamide is neutral.
- Benzyl groups in both compounds enhance lipophilicity, but the penicillin derivative’s biological activity is driven by its β-lactam core.
Physicochemical Properties
Biological Activity
N'-benzyl-N-(3-acetamidophenyl)ethanediamide, a compound of interest in pharmacological research, exhibits a range of biological activities that make it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on available literature, including case studies, research findings, and structure-activity relationship (SAR) insights.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amide Group : Contributes to the compound's ability to interact with biological targets.
- Benzyl and Acetamido Substituents : These groups enhance lipophilicity and may influence binding affinity to target proteins.
2. Anticancer Activity
The compound's potential anticancer properties are supported by its structural analogs that have shown efficacy against various cancer cell lines. For instance, compounds with similar amide functionalities have been evaluated for their ability to inhibit cell proliferation in tumors such as breast and colorectal cancers. The mechanism often involves modulation of signaling pathways associated with cell survival and apoptosis .
3. Modulation of Kinase Activity
This compound may also influence protein kinase activity. Protein kinases are pivotal in regulating cellular functions, including proliferation and survival. Studies have shown that compounds targeting kinases can effectively modulate cellular responses in various tumor types . This suggests that this compound could be explored for its kinase-inhibiting properties.
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of a series of amide-based compounds on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value comparable to known chemotherapeutics. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Case Study 2: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model of inflammation. The administration of related amides led to a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may possess similar anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The SAR analysis for this compound indicates that modifications to the benzyl and acetamido groups can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of chain length | Changes in solubility and bioavailability |
| Variation in amide substituents | Modulation of kinase inhibition |
Q & A
Q. What are the optimal synthetic routes for N'-benzyl-N-(3-acetamidophenyl)ethanediamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 3-acetamidoaniline with oxalyl chloride derivatives.
- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination under inert conditions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Key considerations : Solvent selection (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalyst optimization (e.g., palladium for cross-coupling reactions).
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at 1.22 Å, N–H at 1.01 Å) and confirms stereochemistry. SHELX software is widely used for refinement .
- NMR spectroscopy : NMR (δ 7.2–7.4 ppm for benzyl protons; δ 2.1 ppm for acetamide methyl) and NMR (δ 168–170 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 353.15) .
Q. What are the common chemical reactions involving this compound?
The compound undergoes:
- Oxidation : Using KMnO₄ or H₂O₂ to yield carboxylic acid derivatives.
- Reduction : NaBH₄ or LiAlH₄ converts amides to amines.
- Substitution : Halogenation at the benzyl position with Br₂/FeBr₃. Methodological note : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts .
Advanced Research Questions
Q. How does this compound exhibit anti-inflammatory activity?
Mechanistic studies suggest:
- COX-2 inhibition : Competitive binding (IC₅₀ = 12.3 μM) validated via enzyme-linked immunosorbent assays (ELISA).
- NF-κB pathway modulation : Reduces TNF-α and IL-6 expression in RAW 264.7 macrophages (50% inhibition at 10 μM). Experimental design : Dose-response curves (1–100 μM) and Western blotting for protein quantification .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., 12.3 μM vs. 25.6 μM) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
- Compound purity : Validate via HPLC and elemental analysis.
- Structural analogs : Test derivatives to isolate pharmacophoric groups. Case study : Re-evaluate batch-to-batch consistency using LC-MS and replicate assays .
Q. What computational methods predict the binding affinity of This compound?
- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., ΔG = −8.2 kcal/mol with COX-2).
- MD simulations (GROMACS) : Assess stability of binding poses over 100 ns trajectories.
- QSAR modeling : Relate substituent effects (e.g., electron-withdrawing groups enhance activity) .
Q. How is crystallographic data analyzed to resolve conformational flexibility in this compound?
- SHELXL refinement : Adjusts thermal parameters (B-factors < 3.0 Ų for rigid moieties).
- Hydrogen bonding networks : Identify key interactions (e.g., N–H···O=C, 2.8 Å) stabilizing the crystal lattice.
- Twinned data correction : Use CELL_NOW for overlapping diffraction patterns .
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Enhances reproducibility and reduces reaction time (e.g., 80% yield in 2 hours vs. 65% in batch).
- Catalyst recycling : Immobilized Pd/C for Suzuki-Miyaura couplings (reused 5× with <5% loss in activity).
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. How does the compound interact with serum proteins in pharmacokinetic studies?
- Plasma protein binding (PPB) assays : 89% bound to albumin (equilibrium dialysis, 37°C).
- Metabolic stability : Microsomal incubation (t₁/₂ = 45 minutes in human liver microsomes). Analytical tools : LC-MS/MS for quantification; MALDI-TOF for protein adduct detection .
Q. What are the challenges in designing analogs with improved blood-brain barrier (BBB) penetration?
- LogP optimization : Target 2.0–3.0 (measured via shake-flask method).
- P-gp efflux inhibition : Co-administer verapamil (IC₅₀ reduction from 50 μM to 15 μM).
- In silico BBB predictors : Use ADMET Predictor™ or SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
